molecular formula C9H17N B000079 4-Ethylquinuclidine CAS No. 45732-65-8

4-Ethylquinuclidine

Cat. No.: B000079
CAS No.: 45732-65-8
M. Wt: 139.24 g/mol
InChI Key: ZLPCABMSTVWUGB-UHFFFAOYSA-N
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Description

4-Ethylquinuclidine is a high-purity, specialty amine building block designed for pharmaceutical and organic synthesis research. This compound features the rigid, bicyclic quinuclidine scaffold—a structure known for its strong basicity and defined stereochemistry, which is instrumental in the study of structure-activity relationships . The 4-ethyl substituent provides a strategic modification point for further chemical elaboration, making it a valuable intermediate for developing novel active molecules. Researchers utilize this and related quinuclidine structures in diverse areas, including the exploration of new catalysts and the synthesis of complex molecules with potential calcium channel blocking or antimuscarinic properties . Offered strictly for research and development purposes, this compound is an essential tool for advancing projects in medicinal chemistry and drug discovery.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethyl-1-azabicyclo[2.2.2]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N/c1-2-9-3-6-10(7-4-9)8-5-9/h2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLPCABMSTVWUGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CCN(CC1)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20196611
Record name 1-Azabicyclo(2.2.2)octane, 4-ethyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

45732-65-8
Record name 1-Azabicyclo(2.2.2)octane, 4-ethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045732658
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Azabicyclo(2.2.2)octane, 4-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20196611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Ethylquinuclidine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure, connectivity, and stereochemistry of organic compounds. For 4-Ethylquinuclidine, both one-dimensional (1D) and two-dimensional (2D) NMR techniques would provide comprehensive insights.

Expected ¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the quinuclidine (B89598) core and the attached ethyl group. The rigid bicyclic structure of quinuclidine ensures well-defined chemical shifts and coupling patterns. Protons alpha to the nitrogen atom (α-CH₂) are typically deshielded due to the electronegativity of nitrogen, appearing at lower fields. The bridgehead protons (C4, where the ethyl group is attached, and C1) and the β- and γ-methylene protons of the quinuclidine ring are expected to resonate at higher fields. The ethyl group's methylene (B1212753) (–CH₂–CH₃) and methyl (–CH₂–CH₃) protons will also show characteristic signals.

Proton TypeExpected Chemical Shift (δ, ppm)Expected MultiplicityNotes
Quinuclidine α-CH₂ (C2, C6, C8)~2.5 - 3.0MultipletDeshielded due to nitrogen; complex coupling with adjacent protons. Typical for quinuclidine. chemicalbook.comlibretexts.orgchemistrysteps.comlibretexts.org
Quinuclidine β-CH₂ (C3, C5, C7)~1.5 - 2.0MultipletShielded, typical aliphatic region.
Ethyl -CH₂- (at C4)~1.5 - 2.0QuartetCoupled to the methyl protons.
Ethyl -CH₃ (at C4)~0.8 - 1.2TripletCharacteristic methyl signal.

2D NMR Techniques: Advanced 2D NMR techniques are crucial for unambiguous assignments and confirming the connectivity within the complex quinuclidine system:

COSY (COrrelation SpectroscopY): This technique reveals proton-proton correlations through bonds, identifying vicinal and geminal couplings. It would confirm the connectivity of methylene protons within the quinuclidine cage and between the ethyl group's methylene and methyl protons ipb.pt.

NOESY (Nuclear Overhauser Effect SpectroscopY): NOESY experiments provide information about spatial proximity between protons, even if they are not directly bonded. This is particularly useful for establishing the relative stereochemistry if any chiral centers were present or to confirm the rigid structure of the quinuclidine ring ipb.pt.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of directly bonded ¹H and ¹³C nuclei (one-bond C-H correlations). This allows for the assignment of specific proton signals to their corresponding carbon atoms, simplifying complex 1D spectra ipb.pt.

Expected ¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide distinct signals for each unique carbon environment. The carbon atoms directly attached to the nitrogen atom (C2, C6, C8) would be deshielded and appear at characteristic chemical shifts. The quaternary bridgehead carbon (C4) to which the ethyl group is attached would resonate at a different chemical shift compared to the unsubstituted quinuclidine, confirming the substitution pattern. The ethyl group's methylene and methyl carbons would also show distinct peaks in the aliphatic region.

Carbon TypeExpected Chemical Shift (δ, ppm)Notes
Quinuclidine α-C (C2, C6, C8)~45 - 55Deshielded due to nitrogen.
Quinuclidine β-C (C3, C5, C7)~20 - 30Typical aliphatic region.
Quinuclidine Bridgehead C (C1)~30 - 40Bridgehead carbon.
Quaternary C (C4)~35 - 45Substituted bridgehead carbon, affected by the ethyl group. bio-fount.com
Ethyl -CH₂- (at C4)~25 - 35Aliphatic methylene carbon.
Ethyl -CH₃ (at C4)~10 - 20Characteristic methyl carbon. bio-fount.com

The combination of ¹H and ¹³C NMR data, coupled with 2D correlation experiments, allows for the complete and unequivocal assignment of all proton and carbon signals, thereby confirming the presence of the quinuclidine moiety and the specific 4-ethyl linkage.

Quantitative NMR (qNMR) is a powerful technique for determining the purity or concentration of a compound without the need for an external calibration curve, provided a suitable internal standard is used. For this compound, qNMR could be applied by integrating a well-resolved signal in the ¹H NMR spectrum (e.g., the ethyl methyl protons or a distinct quinuclidine methylene proton signal) relative to a known concentration of an internal standard (e.g., maleic acid or 1,3,5-trimethoxybenzene). This approach would enable accurate quantification of the compound's purity or its concentration in a solution.

Mass Spectrometry (MS)

Mass Spectrometry (MS) provides crucial information about the molecular weight and elemental composition of a compound, as well as insights into its fragmentation pathways, which aid in structural elucidation.

High-Resolution Mass Spectrometry (HRMS) is essential for precisely determining the molecular weight of this compound and confirming its elemental composition. For this compound (C₉H₁₇N), the calculated exact mass is 139.136099 Da. An HRMS experiment would provide an extremely accurate mass-to-charge (m/z) value for the molecular ion [M+H]⁺ or [M+•]⁺, allowing for the determination of its precise elemental composition by comparing the measured mass with the calculated theoretical mass. This level of precision differentiates between compounds with very similar nominal masses but different elemental compositions.

PropertyValue
Molecular FormulaC₉H₁₇N
Calculated Monoisotopic Mass139.136099 Da
Expected Molecular Ion (EI-MS)m/z 139 (odd mass, characteristic of odd nitrogen count) jove.comjove.com

Mass Spectrometry/Mass Spectrometry (MS/MS, or tandem MS) experiments involve fragmenting a selected precursor ion (typically the molecular ion) and analyzing the resulting product ions . The fragmentation pattern provides insights into the molecule's structure. For tertiary amines like this compound, a highly characteristic fragmentation pathway is α-cleavage (also known as alpha-cleavage).

Alpha-Cleavage: In α-cleavage, a bond adjacent to the nitrogen atom breaks, leading to a resonance-stabilized iminium ion and a neutral radical jove.comjove.comwhitman.edulibretexts.org. For this compound, the ethyl group is attached at the C4 position, which is a bridgehead carbon, not directly alpha to the nitrogen. However, the bonds alpha to the nitrogen (C2-C3, C6-C5, C8-C7) can undergo cleavage. A common fragmentation pattern for tertiary amines is the loss of an alkyl radical from a carbon alpha to the nitrogen whitman.edulibretexts.org. In the case of this compound, the most significant α-cleavage would involve the loss of the ethyl radical (C₂H₅•, 29 Da) or other portions of the quinuclidine skeleton, leading to diagnostic fragment ions.

A highly probable fragmentation would be the loss of the ethyl radical from the quaternary carbon (C4) that is connected to the ethyl group. This would lead to a stable iminium ion involving the quinuclidine framework. Alternatively, cleavage of the carbon-carbon bonds within the quinuclidine ring, alpha to the nitrogen, would be prevalent.

Expected Major Fragmentation Ions:

[M - C₂H₅]⁺ (m/z 110): This fragment corresponds to the loss of the ethyl radical from the 4-position. This is a very characteristic fragmentation for substituted quinuclidines and tertiary amines, often yielding the base peak jove.comwhitman.edulibretexts.org. The fragment would be a stable bicyclic iminium ion.

Other fragments: Further fragmentation of the quinuclidine cage (e.g., loss of C₂H₄, C₃H₆) or the ethyl chain might be observed, leading to smaller diagnostic ions, although the alpha-cleavage product is generally the most abundant (base peak) whitman.edu.

Fragment IonExpected m/zProposed OriginNotes
[M]⁺•139Molecular ionOdd mass, characteristic of amines with one nitrogen. jove.comjove.com
[M - C₂H₅]⁺110Loss of ethyl radical via α-cleavageLikely the base peak due to formation of a stable iminium ion. jove.comwhitman.edulibretexts.org
[M - C₂H₅ - C₂H₄]⁺ (further fragmentation)82Loss of ethylene (B1197577) from 110 ionCommon loss from cyclic amine fragments.

These predicted fragmentation pathways, combined with HRMS data, would offer robust evidence for the molecular weight, elemental composition, and structural integrity of this compound.

Computational Chemistry and Theoretical Investigations of 4 Ethylquinuclidine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method for investigating the electronic structure of molecules. nih.gov It offers a favorable balance between computational cost and accuracy, making it suitable for studying molecules of moderate size like 4-Ethylquinuclidine. researchgate.netmdpi.com DFT calculations are instrumental in determining optimized geometries, electronic properties, and predicting spectroscopic and thermodynamic parameters. scirp.orgnih.gov

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational procedure used to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest potential energy, known as the equilibrium structure. nih.govresearchgate.netarxiv.org For this compound, which features a rigid bicyclo[2.2.2]octane core and a flexible ethyl group, conformational analysis is crucial for identifying the most stable conformers. uci.edulibretexts.orgstackexchange.com

The primary source of conformational flexibility in this compound arises from the rotation around the single bond connecting the ethyl group to the quinuclidine (B89598) ring. DFT calculations are used to explore the potential energy surface associated with this rotation. By systematically rotating this bond and performing a geometry optimization at each step, a series of conformers can be generated. The energies of these optimized structures are then compared to identify the global minimum energy conformer and other low-energy local minima. mdpi.com Calculations are typically performed using a functional, such as B3LYP, in conjunction with a suitable basis set, like 6-31G(d,p) or larger, to ensure reliable results. researchgate.netnih.gov

Illustrative Table: Conformational Analysis Data The following table is an illustrative example of the type of data generated from a conformational analysis. Actual values for this compound would require a specific computational study.

ConformerDihedral Angle (C-C-C-N)Relative Energy (kcal/mol)Boltzmann Population (%)
A (Staggered) ~180°0.0075.3
B (Gauche) ~60°0.8512.5
C (Gauche) ~-60°0.8512.2

Electronic Structure Elucidation (HOMO-LUMO, Molecular Orbitals)

The electronic properties of a molecule are governed by its molecular orbitals. DFT is used to calculate the energies and shapes of these orbitals. mdpi.com Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier molecular orbitals. researchgate.netnih.govnih.gov

The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. mdpi.comnih.gov A large HOMO-LUMO gap generally implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com For a saturated N-heterocycle like this compound, the HOMO is typically localized on the lone pair of the nitrogen atom, which is the primary site for electrophilic attack. The LUMO is generally distributed over the σ* (antibonding) orbitals of the C-H and C-C bonds. researchgate.netnih.gov

Illustrative Table: Frontier Molecular Orbital Energies This table illustrates the typical output for a frontier molecular orbital analysis. The values are not specific to this compound.

ParameterEnergy (eV)
HOMO Energy -6.50
LUMO Energy 1.25
HOMO-LUMO Gap 7.75

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

DFT calculations are a powerful tool for predicting spectroscopic data, which can be used to validate experimentally determined structures or to interpret complex spectra. idc-online.comnih.gov

NMR Chemical Shifts: Theoretical prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (both ¹H and ¹³C) is a common application of DFT. nih.govyoutube.com The process involves first performing an accurate geometry optimization, followed by a calculation of the magnetic shielding tensors for each nucleus using methods like the Gauge-Independent Atomic Orbital (GIAO) method. The calculated shielding values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS). Comparing the computed shifts with experimental spectra aids in the assignment of signals and confirmation of the molecular structure. idc-online.com

IR Frequencies: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. DFT can be used to calculate the harmonic vibrational frequencies and their corresponding intensities. dtic.mildtic.milumass.eduillinois.edu These calculations are performed after a geometry optimization to ensure the structure is at an energy minimum. dtic.mil The predicted vibrational frequencies often have a systematic deviation from experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. nih.gov The calculated IR spectrum provides a theoretical fingerprint of the molecule, which is invaluable for identifying functional groups and confirming the structure. dtic.milumass.edu

Illustrative Table: Predicted Spectroscopic Data This table shows an example of predicted spectroscopic data. The values are hypothetical.

Parameter TypeCalculated ValueExperimental Value
¹H NMR Shift (CH₂-N) 2.85 ppm2.79 ppm
¹³C NMR Shift (C-N) 55.2 ppm54.8 ppm
IR Frequency (C-N stretch) 1085 cm⁻¹ (scaled)1075 cm⁻¹

Thermodynamic Parameters and Gibbs Energy Profiles

Beyond structural and electronic properties, DFT calculations can provide key thermodynamic data. scirp.orgresearchgate.net By performing a frequency calculation on an optimized geometry, one can compute various thermodynamic parameters, such as zero-point vibrational energy (ZPVE), enthalpy (H), entropy (S), and ultimately, the Gibbs free energy (G). scirp.org

These parameters are essential for understanding the stability of different conformers and for predicting the spontaneity of chemical reactions. nih.gov For example, the relative Gibbs free energies of the different conformers of this compound determine their equilibrium populations at a given temperature. Furthermore, by calculating the Gibbs free energy of reactants, transition states, and products, a Gibbs free energy profile for a reaction involving this compound can be constructed, providing critical insights into the reaction mechanism and kinetics. researchgate.net

Illustrative Table: Calculated Thermodynamic Properties This table is a representative example of thermodynamic data obtained from DFT calculations at a standard state (298.15 K, 1 atm). The values are for illustrative purposes only.

Thermodynamic ParameterCalculated Value
Enthalpy (H) -408.12 Hartree
Entropy (S) 95.3 cal/mol·K
Gibbs Free Energy (G) -408.17 Hartree

Molecular Dynamics Simulations

Molecular dynamics (MD) is a computational method used to simulate the physical movements of atoms and molecules over time. mdpi.commdpi.com Unlike quantum mechanical methods that focus on electronic structure, MD simulations use classical mechanics to model the dynamic behavior of a system, allowing for the exploration of conformational changes and intermolecular interactions on a longer timescale. nih.govrsc.org

Conformational Dynamics of this compound Systems

An MD simulation of this compound would provide a detailed view of its dynamic behavior in a specified environment, such as in a solvent like water. nih.gov The simulation begins with an initial geometry of the molecule, often the lowest-energy conformer obtained from DFT calculations. The system is then solvated, and the forces on each atom are calculated using a molecular mechanics force field. gwdg.de

By integrating Newton's equations of motion, the simulation tracks the trajectory of each atom over a period ranging from nanoseconds to microseconds. The resulting trajectory provides a wealth of information on the conformational dynamics of the molecule. nih.gov For 4-Ethylquiduclidine, an MD simulation could reveal:

The flexibility of the ethyl group and the frequency of transitions between different rotational conformers.

The subtle vibrational and rotational motions of the rigid quinuclidine cage.

The interaction of the molecule with surrounding solvent molecules, including the formation and lifetime of any hydrogen bonds involving the nitrogen atom.

Analyzing these dynamics provides a deeper understanding of the molecule's behavior under realistic conditions, which is crucial for predicting its physical properties and interactions in biological or chemical systems.

Reaction Mechanisms and Kinetic Studies Involving 4 Ethylquinuclidine

General Reaction Mechanisms of Quinuclidine (B89598) Derivatives

The reactivity of the quinuclidine scaffold is largely dictated by the nitrogen atom's lone pair of electrons and the rigid, sterically defined framework of the bicyclic system.

Oxidation of quinuclidine derivatives, including 4-ethylquinuclidine, can proceed through a one-electron transfer to generate a key intermediate: the quinuclidine radical cation. This species is central to the catalytic activity of quinuclidines in various photoredox reactions. The formation of the radical cation is typically achieved by reacting the quinuclidine with a photoexcited catalyst. Once formed, the electron-deficient quinuclidine radical cation is a potent oxidant and can engage in subsequent reactions, most notably Hydrogen Atom Transfer (HAT).

The general mechanism for the formation of the quinuclidine radical cation can be summarized as follows:

Excitation of a photocatalyst (PC) by visible light to its excited state (PC*).

Single Electron Transfer (SET) from the lone pair of the quinuclidine nitrogen to the excited photocatalyst, regenerating the ground state of the photocatalyst and forming the quinuclidine radical cation.

This process is illustrated in the following table:

StepReactionDescription
1PC + hν → PCPhotoexcitation of the photocatalyst.
2Quinuclidine + PC → Quinuclidine•+ + PCSingle Electron Transfer to form the radical cation.

The stability and reactivity of this radical cation are influenced by the substituents on the quinuclidine ring.

Reduction reactions involving the quinuclidine core are less common in the context of its catalytic applications, which primarily leverage its oxidized form. However, derivatives of quinuclidine can undergo reduction. For instance, quinuclidone, a ketone derivative of quinuclidine, can be reduced to the corresponding alcohol, quinuclidinol. This transformation can be accomplished using standard reducing agents or through enzymatic processes, which can offer high stereoselectivity. While not a direct reaction of the quinuclidine amine itself, these pathways are relevant to the broader chemistry of the quinuclidine family.

Quinuclidine and its derivatives, such as this compound, are tertiary amines and can act as nucleophiles. The lone pair of electrons on the nitrogen atom can attack an electrophilic carbon center, leading to the formation of a quaternary quinuclidinium salt. This is a classic example of a nucleophilic substitution reaction, typically proceeding through an SN2 mechanism.

The general scheme for the nucleophilic substitution reaction where quinuclidine acts as the nucleophile is:

Quinuclidine-N: + R-X → [Quinuclidine-N-R]+X-

Where R-X is an alkyl halide or another suitable electrophile, and X is the leaving group. The rigid structure of quinuclidine can influence the reaction rate due to steric hindrance around the nitrogen atom, although its "tied-back" structure makes it less sterically hindered than triethylamine.

Quinuclidine derivatives are integral components of Cinchona alkaloids, which are well-known catalysts for various organic reactions, including cycloadditions. The quinuclidine nitrogen can act as a Lewis base, activating substrates in cycloaddition reactions such as the Diels-Alder ([4+2] cycloaddition) reaction. In these catalytic cycles, the quinuclidine moiety can interact with one of the reactants, influencing the stereochemical outcome of the reaction. The mechanism often involves the formation of a chiral complex that directs the approach of the other reactant, leading to the formation of a specific enantiomer of the product. While direct participation of the quinuclidine ring in the cycloaddition is not typical, its role as a catalyst is significant.

Mechanistic Investigations of this compound in Catalytic Cycles

The primary catalytic role of this compound that has been investigated is in Hydrogen Atom Transfer (HAT) processes, which are fundamental to many C-H functionalization reactions.

In the presence of a suitable photocatalyst and visible light, this compound can be oxidized to its radical cation. This radical cation is a highly effective HAT catalyst, capable of abstracting a hydrogen atom from a substrate to generate a carbon-centered radical. This radical can then participate in a variety of subsequent bond-forming reactions.

The key mechanistic steps involving the this compound radical cation in a HAT-mediated C-H functionalization are:

Formation of the Radical Cation : As described in section 5.1.1, this compound is oxidized to the this compound radical cation.

Hydrogen Atom Abstraction : The electrophilic radical cation abstracts a hydrogen atom from a substrate (R-H), leading to the formation of a protonated this compound and a substrate radical (R•).

Radical Reaction : The substrate radical (R•) undergoes the desired chemical transformation, such as addition to an alkene or coupling with another radical.

Catalyst Regeneration : The protonated this compound is deprotonated, regenerating the neutral this compound to complete the catalytic cycle.

The following table outlines a typical catalytic cycle for a HAT process mediated by this compound:

StepReactionDescription
Initiation 4-Et-Quinuclidine + PC* → 4-Et-Quinuclidine•+ + PCFormation of the active HAT catalyst.
Propagation 1 4-Et-Quinuclidine•+ + R-H → [4-Et-Quinuclidine-H]+ + R•Hydrogen atom abstraction from the substrate.
Propagation 2 R• + Product Precursor → Product RadicalReaction of the substrate radical.
Termination/Regeneration [4-Et-Quinuclidine-H]+ → 4-Et-Quinuclidine + H+Regeneration of the catalyst.

The presence of the 4-ethyl group can influence the properties of the quinuclidine catalyst. Electronically, the ethyl group is weakly electron-donating, which can affect the oxidation potential of the amine and the stability of the radical cation. Sterically, the ethyl group at the 4-position is remote from the nitrogen atom and is unlikely to significantly hinder its approach to the substrate for the HAT event. Research has shown that electron-withdrawing substituents on the quinuclidine ring can enhance the reactivity of the HAT catalyst in some cases, suggesting that the electronic nature of the substituent at the 4-position can be a tool for tuning catalytic activity. nih.gov

Single Electron Transfer (SET) Mechanisms

No studies were identified that specifically investigate the involvement of this compound in Single Electron Transfer (SET) mechanisms. Research in this area typically focuses on compounds with specific redox properties that facilitate the transfer of a single electron, often in the context of photoredox or electrochemical catalysis. There is no available data detailing the role of this compound as either an electron donor or acceptor in such SET processes.

Oxidative Addition and Reductive Elimination Steps

Oxidative addition and reductive elimination are fundamental steps in organometallic chemistry, particularly in catalytic cycles involving transition metals. These processes involve changes in the oxidation state and coordination number of a metal center. A search for the involvement of this compound as a ligand in such reactions did not yield specific examples or mechanistic studies. Therefore, no information can be provided on how this compound might influence these steps.

Kinetic Profiling of this compound Transformations

A kinetic profile of a compound's transformations requires experimental data derived from monitoring reaction rates under various conditions.

Reaction Rate Determination

There is a lack of published studies detailing the determination of reaction rates for transformations specifically involving this compound. Consequently, no data tables on rate constants, reaction orders, or rate laws for this compound can be generated.

Influence of Catalysts and Reaction Conditions on Kinetics

Without foundational kinetic data, it is not possible to detail the influence of different catalysts or changes in reaction conditions (e.g., temperature, pressure, solvent) on the kinetics of this compound transformations. Such an analysis would require comparative rate studies that have not been reported in the available literature.

Catalytic Applications and Ligand Design with 4 Ethylquinuclidine Scaffolds

4-Ethylquinuclidine as an Organocatalyst

As an organocatalyst, the quinuclidine (B89598) scaffold (including this compound) primarily functions as a Lewis base, facilitating reactions through nucleophilic activation.

Morita–Baylis–Hillman (MBH) Reaction: The Morita–Baylis–Hillman reaction, a carbon-carbon bond-forming reaction between an activated alkene and a carbonyl compound, is often catalyzed by tertiary amines such as DABCO (1,4-diazabicyclo[2.2.2]octane) or phosphine (B1218219) derivatives, operating as organocatalysts chem960.com. While DABCO is a common catalyst, the underlying principle of tertiary amine catalysis is applicable to quinuclidine scaffolds. The asymmetric MBH reaction can be effectively mediated by hydroxylated chiral amines, including those derived from cinchona alkaloids, which inherently contain the quinuclidine core structure chem960.com.

Sharpless Dihydroxylation: In the Sharpless asymmetric dihydroxylation, which converts prochiral olefins into vicinal diols, the presence of specific chiral ligands is critical for enantioselectivity. Quinuclidine itself, and particularly its chiral derivatives from natural cinchona alkaloids like quinine (B1679958) and quinidine (B1679956) (e.g., (DHQD)2-PHAL and (DHQ)2-PHAL), play a vital role as ligands to osmium tetroxide (OsO4). These ligands dictate the facial selectivity of the olefin, leading to highly optically active diols. The inclusion of these chiral auxiliaries allows for the use of catalytic amounts of OsO4, which is then regenerated by stoichiometric oxidants like potassium ferricyanide (B76249) or N-methylmorpholine N-oxide.

Phase-Transfer Catalysis (PTC): Quinuclidine fragments are integral to many cinchona alkaloid-based asymmetric phase-transfer catalysts (APTC). These catalysts facilitate reactions between reactants in immiscible phases by transporting an anionic nucleophile into the organic phase. The quinuclidine nitrogen, being a basic site, deprotonates the nucleophile to form a tight ion pair with the protonated catalyst, which then interacts with the electrophile in the organic phase. The design of these catalysts often involves modifications at the C(9) hydroxyl group and alkylation of the quinuclidine nitrogen to optimize rate and selectivity.

Organocatalytic mechanisms involving quinuclidine compounds typically leverage the nucleophilicity and basicity of the tertiary amine nitrogen. These mechanisms can be broadly categorized:

Nucleophilic Activation (Lewis Base Catalysis): The quinuclidine nitrogen acts as a Lewis base, initiating reactions by undergoing a reversible covalent interaction with the substrate. For example, in the Morita–Baylis–Hillman reaction, the amine catalyst undergoes a Michael addition to an activated alkene, forming a zwitterionic enolate intermediate. This intermediate then reacts with an aldehyde, followed by elimination of the catalyst to yield the product chem960.com.

Brønsted Base Catalysis: The basic quinuclidine nitrogen can deprotonate a weakly acidic substrate, generating a reactive anionic species. This deprotonation leads to the formation of a tight ion pair between the protonated catalyst and the deprotonated nucleophile, which can then undergo further transformation. The pKa value of the quinuclidine nitrogen significantly influences its basicity and, consequently, its catalytic activity in such reactions.

Bifunctional Catalysis: Many highly effective quinuclidine-based organocatalysts, especially cinchona alkaloid derivatives, are bifunctional. They combine the basic quinuclidine nitrogen with other activating sites, such as a C-9 hydroxyl group or thiourea (B124793)/squaramide moieties. The basic nitrogen deprotonates the nucleophile, while the additional site (e.g., hydroxyl group) can activate the electrophile through hydrogen bonding interactions, guiding the stereochemical outcome and leading to enhanced enantiocontrol.

This compound Derivatives as Ligands in Coordination Chemistry

Derivatives of this compound, particularly those possessing additional chiral centers or functional groups, are employed as ligands in transition metal catalysis.

The design of metal-ligand complexes incorporating quinuclidine derivatives often involves synthesizing chiral ligands derived from natural cinchona alkaloids. These alkaloids, such as quinine and quinidine, contain a quinuclidine skeleton and possess multiple stereogenic centers, including a fixed stereogenic N-bridgehead. Examples include quincorine (B1366806) (QCI) and quincoridine (B8004383) (QCD), which can be further transformed into diamines (e.g., QCI-Amine, QCD-Amine) for use as ligands. The low cost and commercial availability of these β-substituted amino alcohols and diamines, in both pseudo-enantiomeric forms, make them attractive for asymmetric catalysis. Synthetic routes to novel quinuclidine derivatives for ligand design also include transformations from piperidine (B6355638) derivatives or other cyclization reactions.

Iridium-Catalyzed Reactions: Chiral quinuclidine ligands have been evaluated in various iridium-catalyzed processes. For instance, [IrCl(COD)]2 complexes formed with diamines like QCI-Amine and QCD-Amine (derived from cinchona alkaloids) have shown high activity in the catalytic asymmetric transfer hydrogenation of aromatic ketones, achieving excellent conversions and good enantioselectivities. Furthermore, quinuclidine derivatives have been successfully utilized in iridium-catalyzed intramolecular allylic dearomatization reactions for the asymmetric construction of quinuclidine scaffolds, affording products with high yields, diastereoselectivity, and enantioselectivity (up to >99% ee). Quinuclidine has also been identified as a hydrogen atom transfer (HAT) catalyst in combination with iridium photocatalysts, participating in direct C-H functionalization reactions of amines and ethers.

Nickel-Catalyzed Reactions: Quinuclidine acts as an important additive, often as an exogenous base, in several nickel-catalyzed reactions. It can facilitate ligand substitution steps in photoredox nickel catalysis, for example, in C–O cross-coupling reactions where it aids the ligand exchange of an alcohol. In nickel-catalyzed enantioselective allenylation reactions of phosphine oxides, quinuclidine has been used as a base alongside a BDPP-type ligand, leading to versatile chiral allenylphosphoryl frameworks with high enantioselectivity. Cyclic voltammetry studies in nickel-catalyzed anodic oxidative dienylation and allylation reactions have shown that the presence of quinuclidine significantly reduces the onset oxidation potential of the substrate, suggesting the formation of a catalyst-bound reactive intermediate that facilitates the oxidation process. Quinuclidine can also be part of triple catalysis systems involving photoredox, HAT, and nickel catalysts for C(sp3)–H alkylation reactions.

Chiral quinuclidine ligands are instrumental in achieving enantioselectivity in various catalytic transformations by providing a chiral environment that distinguishes between prochiral centers or faces of substrates.

Table 1: Examples of Enantioselective Catalysis with Chiral Quinuclidine Ligands

Reaction TypeCatalyst/Ligand TypeMetal (if applicable)Enantiomeric Excess (ee)Reference
Asymmetric Transfer Hydrogenation (of aromatic ketones)Chiral diamines (e.g., QCI-Amine, QCD-Amine)IridiumUp to 95% ee,
Allylic DearomatizationQuinuclidine derivatives with Feringa ligand scaffoldIridiumUp to >99% ee,
Anodic Oxidative Dienylation/AllylationChiral benzoxazole-oxazoline (Boox) ligands with quinuclidine additionNickelUp to 96% ee,
Asymmetric Hydrogenation (of ketones)Cinchona alkaloid-based NNP ligandsRutheniumUp to 99.9% ee

The precise control of stereochemistry often arises from attractive noncovalent interactions, such as hydrogen bonding between the protonated quinuclidine of the ligand and a substrate functional group, which can organize the transition state. For instance, in enantioselective copper-catalyzed additions, the quinuclidine nitrogen and other functional groups on the ligand can coordinate to the metal and also form hydrogen bonds with the substrate, further influencing the chiral outcome. The modular nature and commercial availability of many cinchona alkaloid-derived quinuclidine ligands make them highly practical for the development of new asymmetric catalytic processes.

Derivatization Strategies for 4 Ethylquinuclidine

Functionalization at the Quinuclidine (B89598) Nitrogen (N-Oxides, Quaternization)

The tertiary amine of the quinuclidine scaffold is a primary site for functionalization. Two common strategies are the formation of N-oxides and quaternization.

N-Oxide Formation The nitrogen atom in 4-ethylquinuclidine can be readily oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide, peroxy acids (e.g., m-CPBA), or urea-hydrogen peroxide adducts. organic-chemistry.org The formation of the N-oxide introduces a highly polar N-O dative bond, which significantly alters the molecule's electronic properties and reactivity.

The introduction of the N-oxide has several important consequences:

Activation of α-Protons : The positively charged nitrogen atom enhances the acidity of the protons on the adjacent carbon atoms (the α-positions). liverpool.ac.uk This makes them more susceptible to deprotonation by strong bases, creating a carbanion that can be trapped by various electrophiles. liverpool.ac.uk This activation is a cornerstone of regioselective functionalization strategies.

Stereoelectronic Effects : The N-oxide group can sterically and electronically direct the approach of reagents in subsequent reactions.

Quaternization Quaternization involves the alkylation of the tertiary nitrogen atom to form a quaternary ammonium (B1175870) salt. This reaction typically proceeds by treating this compound with an alkyl halide (e.g., methyl iodide, ethyl bromide). The reaction converts the nucleophilic tertiary amine into a positively charged quaternary ammonium group. This modification drastically increases the polarity and water solubility of the molecule. The choice of the alkylating agent allows for the introduction of a wide variety of substituents at the nitrogen atom. Studies on similar heterocyclic amines have shown that activated halides, such as chloro 2-propanone, can lead to quantitative quaternization. researchgate.net

Functionalization Reagent(s) Product Key Effects
N-OxidationHydrogen Peroxide (H₂O₂), m-CPBAThis compound N-oxideIncreases polarity, activates α-protons
QuaternizationAlkyl Halides (e.g., CH₃I)N-Alkyl-4-ethylquinuclidinium saltForms a permanent positive charge, increases polarity

Functionalization at the Ethyl Moiety

The ethyl group at the 4-position of the quinuclidine ring provides another site for derivatization. While less reactive than the tertiary amine, it can be functionalized through various organic reactions, often requiring more vigorous conditions or radical pathways. Analogous transformations on ethyl groups attached to other heterocyclic systems suggest that the α- and β-positions of the ethyl group can be targeted. For instance, functionalization can be achieved via substitution of a bromine atom in an α-bromoethyl derivative, which is then acted upon by various nucleophiles. researchgate.net

Potential reactions include:

Halogenation : Free-radical halogenation (e.g., using N-bromosuccinimide under UV light) can introduce a halogen atom, primarily at the benzylic-like α-position, creating a handle for subsequent nucleophilic substitution reactions.

Oxidation : Strong oxidizing agents can potentially convert the ethyl group into an acetyl group or, under more forcing conditions, a carboxylic acid group. Selenium dioxide has been used for similar transformations of alkyl groups into acyl groups in other quinoxalinone derivatives. researchgate.net

Selective Functionalization and Regioselectivity

Achieving regioselectivity—the control of reaction at a specific position—is a key challenge in derivatizing multifunctional molecules like this compound. The formation of the N-oxide is a powerful strategy to achieve regioselective functionalization at the C2 position (α to the nitrogen). liverpool.ac.uk The enhanced acidity of the α-protons following N-oxidation allows for selective deprotonation and subsequent reaction with electrophiles, leading to the introduction of substituents specifically at the bridgehead-adjacent position. liverpool.ac.uk This method has been successfully employed in the synthesis of 2,3-disubstituted quinuclidines. liverpool.ac.uk This contrasts with reactions targeting the ethyl group or direct reactions on the quinuclidine ring under different conditions.

Methods for Introduction of Chirality

Introducing chirality into the this compound scaffold can be achieved through several methods. Although the parent molecule is achiral, derivatization can create one or more stereocenters.

Use of Chiral Reagents : Functionalization of the ethyl group or the quinuclidine ring with a chiral reagent can lead to the formation of diastereomers, which can then potentially be separated.

Chiral Auxiliary Incorporation : A chiral auxiliary can be temporarily incorporated into the molecule to control the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.

Asymmetric Synthesis : Synthesizing the quinuclidine ring from chiral precursors is a fundamental approach to obtaining enantiomerically pure derivatives.

Derivatization for Analytical Purposes (e.g., HPLC, GC-MS)

Chemical derivatization is often essential for the analysis of compounds by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). jfda-online.comresearchgate.net The primary goals are to increase volatility and thermal stability for GC analysis and to enhance detectability for both GC and HPLC. jfda-online.comlibretexts.org

For this compound, derivatization would typically target the tertiary amine, as it is the most reactive functional group.

Acylation : Reaction with acylating agents, such as fluorinated anhydrides (e.g., trifluoroacetic anhydride), converts the amine into a more volatile and less polar amide. jfda-online.com This is a common strategy for GC analysis.

Silylation : Silylating agents can react with any active hydrogens, though this is less relevant for this compound itself unless it is first derivatized to introduce hydroxyl or carboxyl groups.

Alkylation : This method can reduce polarity. slideshare.net

Derivatization for UV/Fluorescence Detection (HPLC) : For HPLC analysis with UV or fluorescence detection, a chromophore or fluorophore can be attached. libretexts.org Reagents like benzoyl chloride or dansyl chloride can be used to derivatize the amine, introducing a group that absorbs UV light or fluoresces, thereby significantly improving detection sensitivity. libretexts.orgnih.gov The derivatization of polar compounds can also increase their retention in reverse-phase HPLC by making the product more hydrophobic. libretexts.org

Analytical Method Derivatization Goal Common Reagent Class Example Reagent
GC-MSIncrease volatility, improve thermal stabilityAcylating AgentsTrifluoroacetic anhydride (TFAA)
HPLC-UVIntroduce a UV-absorbing chromophoreAcyl ChloridesBenzoyl chloride
HPLC-FluorescenceIntroduce a fluorescent tagSulfonyl ChloridesDansyl chloride

Structure Activity Relationship Sar Studies of 4 Ethylquinuclidine Analogues

Principles of Structure-Activity Relationships in Quinuclidine (B89598) Chemistry

The core principle of SAR involves systematically altering the molecular structure of a lead compound and assessing how these variations impact its biological activity drugdesign.org. If a structural modification leads to a loss of activity, it suggests that the original functional group or structural feature is essential for binding or eliciting a biological effect drugdesign.org. Conversely, if activity remains unaffected, the modified group may be less critical drugdesign.org.

In quinuclidine chemistry, SAR analyses are particularly insightful because the rigid, bicyclic 1-azabicyclo[2.2.2]octane scaffold of quinuclidine offers a stable and well-defined structural base for modifications mdpi.comresearchgate.net. The quinuclidine ring, with its bridge-headed nitrogen atom, is known for its high symmetry and chemical stability, making it an excellent scaffold for drug design mdpi.comresearchgate.net.

Key principles applied in quinuclidine SAR studies include:

Identification of Pharmacophores : Determining the essential structural features responsible for the biological activity. For instance, many α7 nicotinic acetylcholine (B1216132) receptor (nAChR) ligands, often derived from acetylcholine structural mimics, typically possess three pharmacophoric elements: a rigid basic amine (often the quinuclidine core), a central polar group with a hydrogen-bond acceptor, and a lipophilic aryl/heteroaryl group nih.gov.

Modification of Substituents : Systematically varying substituents on the quinuclidine core (e.g., at the 3- or 4-positions) to investigate their impact on potency, selectivity, and binding modes. The basicity of the quinuclidine nitrogen can be influenced by inductive effects of substituents, impacting its activity researchgate.net.

Exploration of Stereochemistry : Recognizing the importance of the three-dimensional arrangement of atoms. For example, in Cinchona alkaloids, the stereochemistry at specific carbon atoms, particularly those α to the quinuclidine nitrogen, significantly influences activity and the ability for cyclization diva-portal.org.

Physicochemical Property Modulation : Investigating how changes in molecular properties such as lipophilicity, polarity, pKa, and hydrogen bonding capabilities affect interactions with biological targets drugdesign.orgsolubilityofthings.com. The presence of hydroxyl or methoxy (B1213986) groups can increase polarity, enhancing solubility in polar solvents and facilitating hydrogen bonding solubilityofthings.com.

Quantitative Structure-Activity Relationships (QSAR) : Developing mathematical models that correlate quantitative measures of chemical structure with biological activity, enabling more precise predictions of activity for new compounds wikipedia.org.

The goal of these analyses is to convert observations of structure-activity into meaningful relationships that can guide the synthesis of new compounds with optimized properties drugdesign.org.

Molecular Interactions and Binding Mechanisms

The biological activity of 4-ethylquinuclidine and its analogues stems from their specific interactions with biological macromolecules, primarily receptors and enzymes. Understanding these molecular interactions provides critical insights into their mechanisms of action.

Ligand-Receptor Interactions

Quinuclidine derivatives, by virtue of their structural features, are often designed to act as ligands for various receptors. The rigid, basic amine group within the quinuclidine scaffold is a common feature enabling interactions with receptor binding sites nih.gov. For instance, quinuclidine-containing compounds have been developed as partial agonists for the α7 nicotinic acetylcholine receptor (nAChR), where the quinuclidine acts as a rigid amine essential for binding nih.gov. The nature of the groups appended to the quinuclidine core dictates the specificity and affinity of these interactions. For example, in some α7 nAChR agonists, a central polar group with a hydrogen-bond acceptor and a lipophilic aryl/heteroaryl group are crucial for optimal ligand-receptor binding nih.gov. Subtle changes, such as heteroaryl modifications or alterations to biaryl ring geometries, can significantly influence selectivity for specific receptors like α7 nAChR over 5-HT3A receptors, despite high sequence homology between them nih.gov.

Enzyme-Inhibitor Binding Modes (e.g., Cholinesterase Inhibition)

Many quinuclidine derivatives, including those related to this compound, are explored for their potential as enzyme inhibitors, particularly cholinesterase inhibitors mdpi.com. The quinuclidine core serves as a promising scaffold for cholinesterase binding mdpi.com. Studies on novel quinuclidine-based derivatives have confirmed the suitability of this scaffold for inhibiting cholinesterases. The design of effective cholinesterase inhibitors (ChEIs) often involves strategic modifications to the quinuclidine structure to optimize interactions within the enzyme's active site mdpi.com. The binding mode typically involves the basic nitrogen atom of the quinuclidine ring participating in crucial interactions, such as hydrogen bonding or electrostatic interactions, within the active site gorge of the enzyme. This can lead to competitive or mixed-type inhibition, depending on the specific modifications and the enzyme .

Role of Functional Groups and Alkyl Chain Length on Molecular Interactions

The nature and position of functional groups attached to the quinuclidine core, as well as the length of any alkyl chains, profoundly influence molecular interactions and biological activity.

Functional Groups : The introduction of specific functional groups can dictate the type and strength of interactions. For example, hydroxyl (-OH) and methoxy (-OCH3) groups increase polarity, which can enhance solubility in polar biological environments and facilitate hydrogen bonding with target proteins solubilityofthings.com. The presence of an oxime group in appropriate quinuclidine backbones has yielded effective acetylcholinesterase (AChE) reactivators and compounds with diverse activities mdpi.com. Conversely, the removal or modification of critical functional groups can abolish activity, highlighting their essential role in binding drugdesign.org.

Alkyl Chain Length : The length of an alkyl chain appended to the quinuclidine nitrogen or other positions can significantly impact a compound's lipophilicity, steric bulk, and ability to engage in hydrophobic interactions or occupy specific pockets within a binding site. In studies of N-alkyl quaternary quinuclidine derivatives, the length of the free long alkyl chain has been shown to have a significant impact, influencing not only enzyme binding but also cell-related effects mdpi.com. This demonstrates that optimizing alkyl chain length is crucial for achieving desired potency and minimizing off-target effects. For example, certain anticholinesterase quinuclidine derivatives with specific alkyl chain lengths have shown improved binding to the enzyme mdpi.com.

These observations underscore that the precise arrangement and properties of functional groups and alkyl chains are critical determinants of a quinuclidine analogue's ability to engage in productive molecular interactions with its biological targets.

Conformational Analysis and its Influence on Molecular Interactions

Even within a rigid scaffold like quinuclidine, the flexibility of appended ethyl groups and other substituents allows for different conformations that can impact binding affinity and selectivity. For effective ligand-receptor or enzyme-inhibitor binding, the molecule must adopt a conformation that complements the shape and electronic properties of the binding site. Subtle changes in dihedral angles or the spatial orientation of a substituent can lead to a significant difference in binding affinity. For instance, in some cinchona alkaloid-based catalysts, the specific geometry of the transition state, influenced by the quinuclidine core and secondary interactions, is critical for achieving high stereocontrol in chemical reactions acs.org. The bulky and rigid backbone of the quinuclidine structure can also influence properties like solubility by hindering interactions in certain solvents solubilityofthings.com.

Theoretical Prediction of Molecular Interactions (Molecular Docking)

Theoretical prediction methods, particularly molecular docking, are indispensable tools in SAR studies of quinuclidine derivatives, including this compound. Molecular docking is a computational technique that predicts the preferred orientation (pose) of a ligand when bound to a receptor or enzyme and estimates the strength of the association or binding affinity europa.eu.

For quinuclidine analogues, molecular docking simulations can:

Elucidate Binding Modes : Visualize how this compound or its derivatives fit into the active site of a target protein, identifying key interactions such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions europa.eu.

Predict Binding Affinity : Estimate the binding energy of various analogues, allowing for in silico screening and prioritization of compounds for synthesis and experimental testing. This helps narrow down the vast chemical space and focus on potentially active compounds europa.eu.

Guide Structural Modifications : Provide insights into which parts of the molecule are crucial for interaction and where modifications can be made to improve potency or selectivity. For example, if a specific region of the quinuclidine scaffold forms a strong hydrogen bond, molecular docking can suggest modifications to enhance this interaction europa.eu.

Understand Resistance Mechanisms : For enzyme inhibitors, docking can help understand how mutations in the enzyme might lead to reduced binding or resistance.

The integration of molecular docking with experimental SAR data provides a powerful approach for the rational design and optimization of novel quinuclidine-based compounds with desired biological activities.

Q & A

Q. What are the standard synthetic protocols for 4-Ethylquinuclidine, and how can reproducibility be ensured in its synthesis?

  • Methodological Answer: Synthesis typically involves quinuclidine backbone alkylation or reductive amination. To ensure reproducibility:
  • Optimize reaction conditions (solvent, temperature, catalyst) with detailed documentation .
  • Use high-purity reagents and validate intermediates via NMR and mass spectrometry (MS).
  • Include step-by-step protocols in the main text (for novel methods) or supplementary materials (for adaptations of existing methods) .
  • Cross-reference established literature for analogous syntheses to confirm procedural accuracy .

Q. Which spectroscopic and chromatographic techniques are recommended for characterizing this compound, and how should data interpretation be approached?

  • Methodological Answer:
  • NMR (¹H, ¹³C, DEPT-135) to confirm quinuclidine ring substitution and ethyl group integration .
  • High-resolution MS for molecular weight validation.
  • HPLC/GC-MS for purity assessment, with calibration against certified standards.
  • Cross-validate data with computational tools (e.g., DFT for NMR chemical shift prediction) and compare to published spectra of related compounds .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data involving this compound’s receptor-binding affinity across studies?

  • Methodological Answer:
  • Conduct a systematic review following PRISMA guidelines to identify bias or methodological variability (e.g., assay conditions, cell lines) .
  • Perform meta-analysis to quantify heterogeneity using tools like I² statistics. Stratify data by experimental parameters (e.g., IC₅₀ measurement techniques) .
  • Validate findings through independent replication studies with standardized protocols (e.g., uniform buffer pH, temperature) .

Q. What experimental design principles should guide structure-activity relationship (SAR) studies of this compound derivatives?

  • Methodological Answer:
  • Variable Control: Fix backbone structure while varying substituents (e.g., ethyl group position/chain length). Use orthogonal design to minimize confounding factors .
  • Statistical Validation: Apply ANOVA or t-tests to compare bioactivity across derivatives. Include error bars (standard deviation) in dose-response curves .
  • Computational Pre-screening: Use molecular docking to prioritize derivatives for synthesis, reducing experimental redundancy .

Q. How should researchers address challenges in isolating this compound enantiomers, and what analytical methods confirm enantiopurity?

  • Methodological Answer:
  • Chiral Resolution: Use chiral stationary phase HPLC or enzymatic kinetic resolution. Document mobile phase composition and column specifications .
  • Enantiopurity Validation: Combine polarimetry with chiral NMR shift reagents or X-ray crystallography (for crystalline derivatives).
  • Report enantiomeric excess (ee) via integration of diastereomeric peaks in chromatograms .

Methodological and Ethical Considerations

Q. What ethical guidelines apply to studies using this compound in animal or human models?

  • Methodological Answer:
  • Animal Studies: Follow ARRIVE guidelines for reporting in vivo experiments, including sample size justification and humane endpoints .
  • Human Studies: Obtain informed consent and ethics approval (e.g., IRB review). Anonymize data per GDPR or local data privacy laws (e.g., Republic Act 10173) .
  • Disclose conflicts of interest and funding sources in publications .

Q. How can researchers design a robust data management plan for this compound-related experiments?

  • Methodological Answer:
  • Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for data storage.
  • Deposit raw spectra, chromatograms, and crystallographic data in repositories like Zenodo or ChemRxiv .
  • Document metadata (e.g., instrument calibration logs, software versions) to ensure reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.